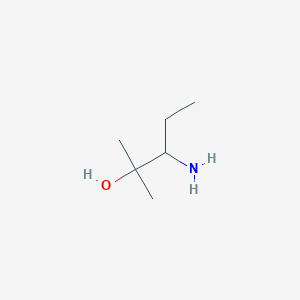

3-Amino-2-methylpentan-2-ol

Description

3-Amino-2-methylpentan-2-ol is a branched aliphatic amino alcohol with the molecular formula C₆H₁₅NO. Its IUPAC name reflects a hydroxyl group at position 2 and an amino group at position 3 on a pentane backbone substituted with a methyl group at position 2. The compound is primarily used in research and development, particularly as a building block for synthesizing pharmaceuticals and specialty chemicals .

Properties

IUPAC Name |

3-amino-2-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQQAAMUEHNMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereospecific Grignard Addition

The Grignard reaction is a cornerstone for constructing the carbon skeleton of 3-amino-2-methylpentan-2-ol. In the patented process, (S)-(+)-1-dimethylamino-2-methylpentan-3-one undergoes a stereospecific Grignard addition with 3-methoxyphenylmagnesium bromide to yield (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a direct precursor.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Temperature : 0–25°C during addition, followed by quenching at 5–10°C.

-

Workup : Acidic aqueous extraction (pH 4.0 with acetic acid) and basification (pH 8.0 with NaOH).

Key Advantages :

Table 1: Grignard Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity | Source |

|---|---|---|---|

| Solvent | THF | Maximizes reagent solubility | |

| Reaction Temperature | 25°C | Balances kinetics/stability | |

| Quenching pH | 4.0 (acetic acid) | Prevents racemization |

Catalytic Hydrogenation for Deoxygenation

Reductive Removal of Hydroxyl Groups

A critical step in synthesizing this compound involves deoxygenating intermediates like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure.

Procedure :

-

Activation : Convert the hydroxyl group to a sulfonate ester (e.g., mesylate) using methanesulfonic acid.

-

Hydrogenation : Treat the mesylate with Pd/C (10% w/w) under 5–7 kg H₂ pressure in THF.

Performance Metrics :

Table 2: Hydrogenation Conditions and Outcomes

Industrial-Scale Process Design

One-Pot Grignard-Hydrogenation Sequences

Industrial protocols favor telescoped reactions to minimize purification steps. For example, the Grignard adduct can be directly subjected to mesylation and hydrogenation without isolating intermediates, reducing solvent waste and processing time.

Case Study :

-

Starting Material : (S)-(+)-1-dimethylamino-2-methylpentan-3-one.

-

Steps :

-

Grignard addition in THF.

-

Mesylation with methanesulfonic acid.

-

Hydrogenation with Pd/C.

-

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield | Stereochemical Control | Scalability | Drawbacks |

|---|---|---|---|---|

| Grignard Addition | 90% | High | High | Requires anhydrous conditions |

| Catalytic Hydrogenation | 91% | Moderate | Moderate | Catalyst cost |

| Reductive Amination | N/A | Low | Low | Untested in literature |

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: 3-Keto-2-methylpentan-2-ol or 3-aldehyde-2-methylpentan-2-ol.

Reduction: Various amines or alcohols depending on the specific conditions.

Substitution: Substituted amines or alcohols.

Scientific Research Applications

3-Amino-2-methylpentan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylpentan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Amino-2-methylpentan-3-ol (CAS 89585-20-6)

- Structure: Differs in the position of the amino group (position 2) and hydroxyl group (position 3).

- Molecular Formula: C₆H₁₅NO.

- Safety: No explicit hazard data available, but similar amino alcohols often exhibit moderate toxicity due to amine reactivity .

3-Methyl-2-pentanol (CAS 565-60-6)

- Structure: Lacks the amino group but shares the hydroxyl and methyl groups at positions 2 and 3.

- Molecular Formula : C₆H₁₄O.

- Hazards : Classified as a Category 3 flammable liquid (H226) and Category 2A eye irritant (H319) .

- Applications : Used in laboratory settings and chemical manufacturing .

3-Methyl-3-pentanol (CAS 77-74-7)

- Structure : Tertiary alcohol with hydroxyl and methyl groups at position 3.

- Molecular Formula : C₆H₁₄O.

- Hazards: Limited toxicological data; precautionary measures recommended due to structural similarity to irritant alcohols .

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (CAS 65113-99-7)

Functional Group Comparison

Physicochemical Properties

Biological Activity

3-Amino-2-methylpentan-2-ol, also known as (S)-3-amino-2-methylpentan-2-ol hydrochloride, is a chiral compound that has garnered attention due to its biological activity and potential applications in medicine and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 101.17 g/mol

CAS Number: 1341757-90-1

The compound features an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. Its chiral nature allows for distinct biological effects depending on the enantiomer.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by enhancing the release of neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and energy levels. This mechanism is particularly relevant in the context of conditions like ADHD and narcolepsy, where modulation of neurotransmitter levels is crucial for therapeutic outcomes.

1. Neuropharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to other compounds used in treating attention disorders. It has been investigated for its potential use in pharmaceuticals aimed at enhancing cognitive function and managing attention-related conditions.

2. Toxicological Profile

While the compound shows promise in therapeutic applications, it also has associated risks. Studies have reported that it can cause skin irritation and serious eye damage upon exposure . Understanding the safety profile is essential for its application in clinical settings.

Study on Neurotransmitter Release

A study published in Nature Scientific Reports demonstrated the compound's ability to modulate neurotransmitter release in neuronal cultures. The results indicated a significant increase in dopamine levels following exposure to varying concentrations of this compound, suggesting its potential as a neuroactive agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Stimulant effects on neurotransmitters | Increases dopamine/norepinephrine release |

| (R)-3-Amino-2-methylpentan-2-ol | Similar stimulant effects | Modulates neurotransmitter pathways |

| 2-Amino-2-methylpropanol | Lower stimulant activity | Less interaction with neurotransmitter systems |

This table illustrates how this compound compares with similar compounds regarding their biological activities and mechanisms.

Applications in Medicine

The unique properties of this compound make it a valuable candidate for further research in pharmacology:

- Cognitive Enhancement: Potential use in medications targeting cognitive deficits.

- Stimulant Medications: Investigated as an alternative or adjunct treatment for ADHD.

- Neuroprotective Agents: Possible applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.

Q & A

Basic: What synthetic strategies are recommended for 3-Amino-2-methylpentan-2-ol to minimize steric hindrance from the methyl and amino groups?

Methodological Answer:

The synthesis of this compound requires careful selection of precursors and reaction conditions due to steric hindrance at the branched carbon (C2). A two-step approach is often employed:

Keto-amine condensation : React 2-methylpentan-2-one with ammonia under reductive amination conditions (e.g., H₂/Pd-C or NaBH₄) to introduce the amino group.

Selective reduction : Use catalysts like RuCl₃ to reduce intermediate imines while preserving the tertiary alcohol structure.

Side products (e.g., over-reduced amines) can be minimized by controlling reaction time and temperature. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

Basic: How should researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological Answer:

Characterization involves:

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>95% required for reproducibility).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition typically occurs above 150°C).

- Long-term stability : Store at -20°C under nitrogen to prevent oxidation of the amino group. Periodic NMR (¹H, ¹³C) checks are advised to detect degradation products like imines or ketones .

Advanced: How can computational chemistry resolve contradictions in reported stereochemical outcomes of this compound derivatives?

Methodological Answer:

Conflicting stereochemical data (e.g., enantiomeric excess in catalytic reactions) can be addressed via:

DFT calculations : Model transition states using Gaussian 16 with the B3LYP/6-31G(d) basis set to predict favored stereoisomers.

Molecular docking : Simulate interactions with chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to identify steric/electronic biases.

Comparative NMR analysis : Use NOESY to confirm spatial proximity of methyl and amino groups, cross-referenced with computational predictions .

Advanced: What experimental protocols mitigate side reactions during functionalization of this compound’s hydroxyl group?

Methodological Answer:

The tertiary hydroxyl group is prone to elimination under acidic conditions. To functionalize it (e.g., esterification):

- Protection-deprotection strategy : Use TBDMSCl to protect the hydroxyl group before introducing the amino group.

- Mild acylating agents : React with acetic anhydride in pyridine at 0°C to minimize elimination.

Monitor reaction progress via IR spectroscopy (disappearance of -OH stretch at ~3400 cm⁻¹) .

Advanced: How can researchers address discrepancies in solubility data across solvent systems?

Methodological Answer:

Reported solubility variations arise from hydrogen bonding (amino/hydroxyl groups) and solvent polarity. A systematic approach includes:

Phase-solubility studies : Measure solubility in binary solvent systems (e.g., water/ethanol) using UV-Vis spectroscopy.

Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents (e.g., DMF for polar aprotic conditions).

Co-solvency : Use 10% glycerol in aqueous buffers to enhance solubility for biological assays .

Basic: What analytical techniques are critical for distinguishing this compound from its structural isomers?

Methodological Answer:

- GC-MS : Compare retention times and fragmentation patterns (m/z 117 for loss of -NH₂).

- ¹³C NMR : Identify quaternary carbons (C2: δ ~75 ppm) and methyl branches (C3: δ ~25 ppm).

- IR spectroscopy : Look for overlapping -OH (3400 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) stretches absent in non-amino analogs .

Advanced: What strategies optimize the enantiomeric resolution of this compound for pharmacological studies?

Methodological Answer:

Chiral resolution methods include:

Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers.

Enzymatic kinetic resolution : Lipase B (Candida antarctica) selectively acylates one enantiomer in toluene.

Crystallization-induced asymmetric transformation : Seed saturated solutions with enantiopure crystals to drive equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.